molecular formula C11H13FO B3167280 Benzene, 1-ethenyl-3-fluoro-2-(1-methylethoxy)- CAS No. 918870-65-2

Benzene, 1-ethenyl-3-fluoro-2-(1-methylethoxy)-

Cat. No.: B3167280
CAS No.: 918870-65-2
M. Wt: 180.22 g/mol
InChI Key: LXBGLEHWWDYCGI-UHFFFAOYSA-N
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Description

Benzene, 1-ethenyl-3-fluoro-2-(1-methylethoxy)- is an aromatic compound featuring a benzene ring substituted with three distinct functional groups:

  • 1-ethenyl (vinyl): A conjugated alkene group at position 1, contributing electron density via resonance.
  • 3-fluoro: An electron-withdrawing halogen at position 3, influencing reactivity and polarity.
  • 2-(1-methylethoxy): A branched alkoxy group (isopropoxy) at position 2, providing steric bulk and moderate electron-donating effects.

Properties

IUPAC Name

1-ethenyl-3-fluoro-2-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO/c1-4-9-6-5-7-10(12)11(9)13-8(2)3/h4-8H,1H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXBGLEHWWDYCGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC=C1F)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70844998
Record name 1-Ethenyl-3-fluoro-2-[(propan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70844998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918870-65-2
Record name 1-Ethenyl-3-fluoro-2-[(propan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70844998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-ethenyl-3-fluoro-2-(1-methylethoxy)- typically involves multi-step organic reactions. One common method starts with the fluorination of styrene to produce 3-fluorostyrene. This intermediate is then subjected to further reactions to introduce the ethenyl and methylethoxy groups under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products:

    Substitution Products: Halogenated or nitrated derivatives of the original compound.

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Alcohols or alkanes.

Scientific Research Applications

Benzene, 1-ethenyl-3-fluoro-2-(1-methylethoxy)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, 1-ethenyl-3-fluoro-2-(1-methylethoxy)- involves its interaction with specific molecular targets. The fluorine atom and the ethenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The methylethoxy group can also affect the compound’s solubility and stability .

Comparison with Similar Compounds

Substituent Analysis

The following compounds share structural similarities with the target molecule, differing in substituent type, position, or additional functional groups:

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound Reference
Benzene, 1-chloro-5-fluoro-4-isocyanato-2-(1-methylethoxy)- (85113-29-7) 1-chloro, 5-fluoro, 4-isocyanato, 2-(1-methylethoxy) C₁₁H₁₀ClF₂NO₂ 261.66 Chloro and isocyanate groups; positional variance
Benzene, 4-bromo-2-fluoro-1-(1-methylethoxy)- (202865-80-3) 4-bromo, 2-fluoro, 1-(1-methylethoxy) C₉H₁₀BrFO 233.08 Bromo instead of ethenyl; substituent positions
Benzene, 1-methyl-3-(1-methylethoxy)- (19177-04-9) 1-methyl, 3-(1-methylethoxy) C₁₀H₁₄O 150.22 Methyl replaces ethenyl and fluoro
1-Fluoro-4-isopropoxybenzene (459-06-3) 1-fluoro, 4-(1-methylethoxy) C₉H₁₁FO 154.18 No ethenyl; positional difference in alkoxy

Physicochemical Properties

  • Electronic Effects: The target compound’s ethenyl group donates electron density via resonance, countering the electron-withdrawing fluoro group. This interplay may enhance electrophilic substitution reactivity compared to analogs like 1-Fluoro-4-isopropoxybenzene, which lacks conjugated substituents . 1-methylethoxy groups increase solubility in non-polar solvents compared to smaller alkoxy groups (e.g., methoxy), as seen in Benzene, 1-methyl-3-(1-methylethoxy)- .
  • This is observed in compounds like Benzene, 4-bromo-2-fluoro-1-(1-methylethoxy)-, where bulky substituents limit accessibility to reactive sites .

Research Findings and Data Gaps

  • Synthetic Routes: No direct synthesis data for the target compound exists in the evidence. However, similar compounds (e.g., 1-Fluoro-4-isopropoxybenzene ) are synthesized via nucleophilic substitution or Friedel-Crafts alkylation, suggesting plausible pathways.
  • Thermal Stability: Branched alkoxy groups (e.g., 1-methylethoxy) generally enhance thermal stability compared to linear chains, as noted in Benzene, 1-methyl-3-(1-methylethoxy)- .
  • Toxicity and Safety: Fluorinated benzene derivatives often exhibit higher toxicity than non-halogenated analogs. For example, Bromo- and chloro-substituted analogs (e.g., CAS 202865-80-3 ) require stringent handling protocols.

Biological Activity

Benzene, 1-ethenyl-3-fluoro-2-(1-methylethoxy)-, also known by its CAS number 1183881-59-5, is a fluorinated organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of Benzene, 1-ethenyl-3-fluoro-2-(1-methylethoxy)- can be represented as follows:

PropertyDescription
Molecular Formula C12H15F
Molecular Weight 192.25 g/mol
CAS Number 1183881-59-5
Chemical Structure Chemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules, including enzymes and receptors. The presence of the fluorine atom and the methoxy group enhances its lipophilicity, potentially increasing membrane permeability and bioavailability.

Anticancer Properties

Recent studies have investigated the anticancer properties of Benzene, 1-ethenyl-3-fluoro-2-(1-methylethoxy)-. In vitro assays demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines. The following table summarizes the IC50 values for various cancer types:

Cancer Cell LineIC50 (µM)
OVCAR-331.5
COV31843.9

These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Interaction with Biological Targets

The compound's interaction with specific molecular targets has been a focus of research. For example, it has been shown to selectively inhibit certain enzymes involved in cancer metabolism. The mechanism involves binding to the active sites of these enzymes, thereby modulating their activity and affecting downstream signaling pathways.

Study 1: Antiproliferative Activity

A study published in MDPI explored the antiproliferative effects of Benzene, 1-ethenyl-3-fluoro-2-(1-methylethoxy)- on ovarian cancer cells. The results indicated significant inhibition of cell viability, correlating with increased concentrations of the compound. Western blot analysis revealed alterations in protein expression related to apoptosis pathways.

Study 2: Enzyme Inhibition

Another research effort focused on the compound's ability to inhibit metabolic enzymes associated with cancer progression. The study demonstrated that Benzene, 1-ethenyl-3-fluoro-2-(1-methylethoxy)- exhibited selective inhibition against monoacylglycerol lipase (MAGL) with an IC50 value significantly lower than that for other enzymes in the endocannabinoid system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzene, 1-ethenyl-3-fluoro-2-(1-methylethoxy)-
Reactant of Route 2
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